

An In-depth Technical Guide to Pneumocandin C0: Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Pneumocandin C0*

Cat. No.: *B12098496*

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Abstract

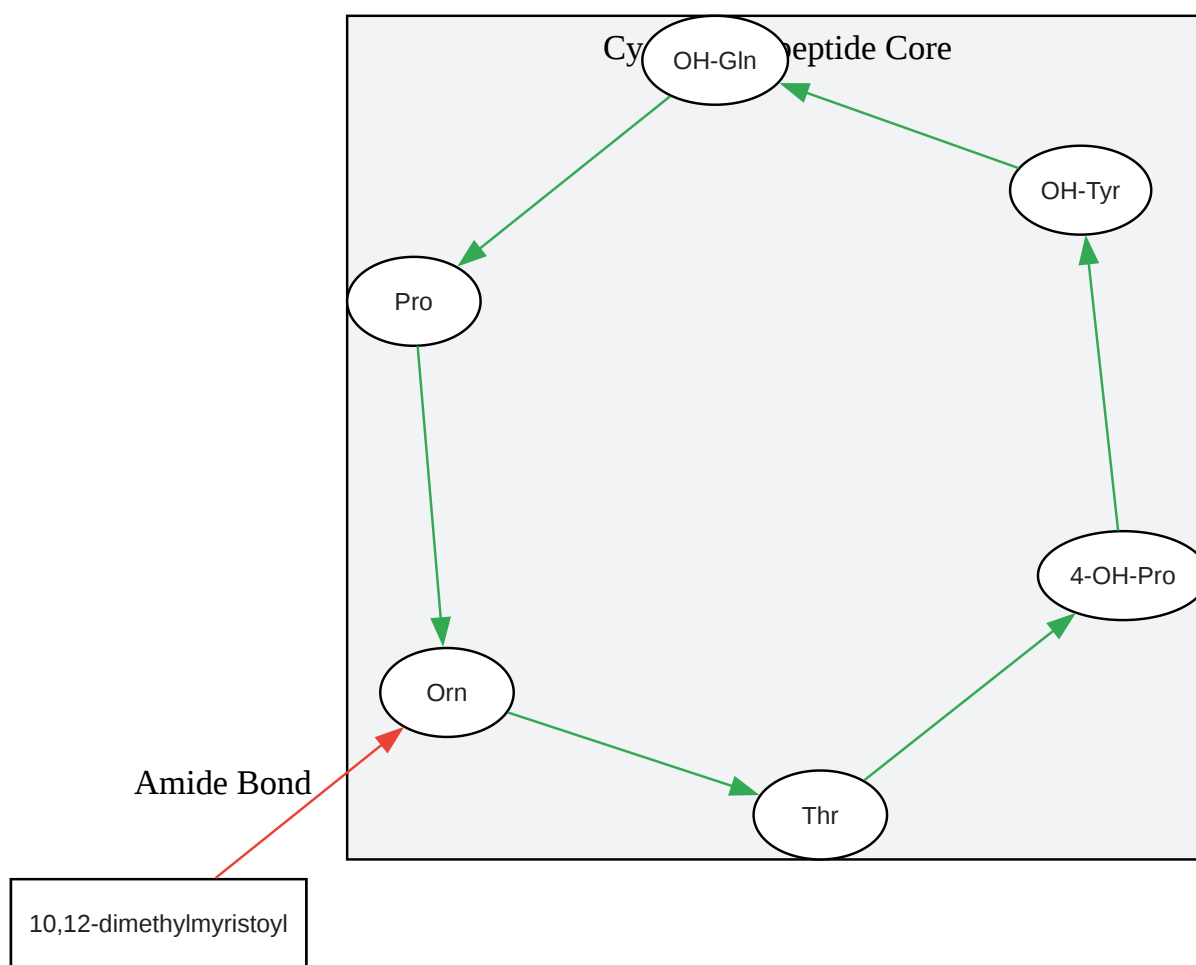
Pneumocandin C0 is a lipopeptide of the echinocandin class, a group of potent antifungal agents. It is a naturally occurring analogue and a positional isomer of the more abundant Pneumocandin B0, both produced by the fungus *Glarea lozoyensis*. As a critical impurity in the fermentative production of Pneumocandin B0, the precursor to the semi-synthetic antifungal drug Caspofungin, a thorough understanding of **Pneumocandin C0**'s chemical and biological properties is paramount for process optimization and regulatory compliance in drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies pertaining to **Pneumocandin C0**.

Chemical Structure and Nomenclature

Pneumocandin C0 is a cyclic hexapeptide with a dimethylmyristoyl lipid side chain. Its core structure is closely related to Pneumocandin B0, the key difference lying in the position of a hydroxyl group on one of the proline residues. **Pneumocandin C0** possesses a trans-4-hydroxy-L-proline residue, whereas Pneumocandin B0 contains a 3-hydroxy-L-proline residue. This subtle isomeric difference presents a significant challenge in their separation and purification.

The systematic IUPAC name for **Pneumocandin C0** is N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,26R)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0^{9,13}]heptacosan-18-yl]-10,12-dimethyltetradecanamide[1].

Chemical Structure of **Pneumocandin C0**



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Conceptual representation of **Pneumocandin C0** structure.

Physicochemical Properties

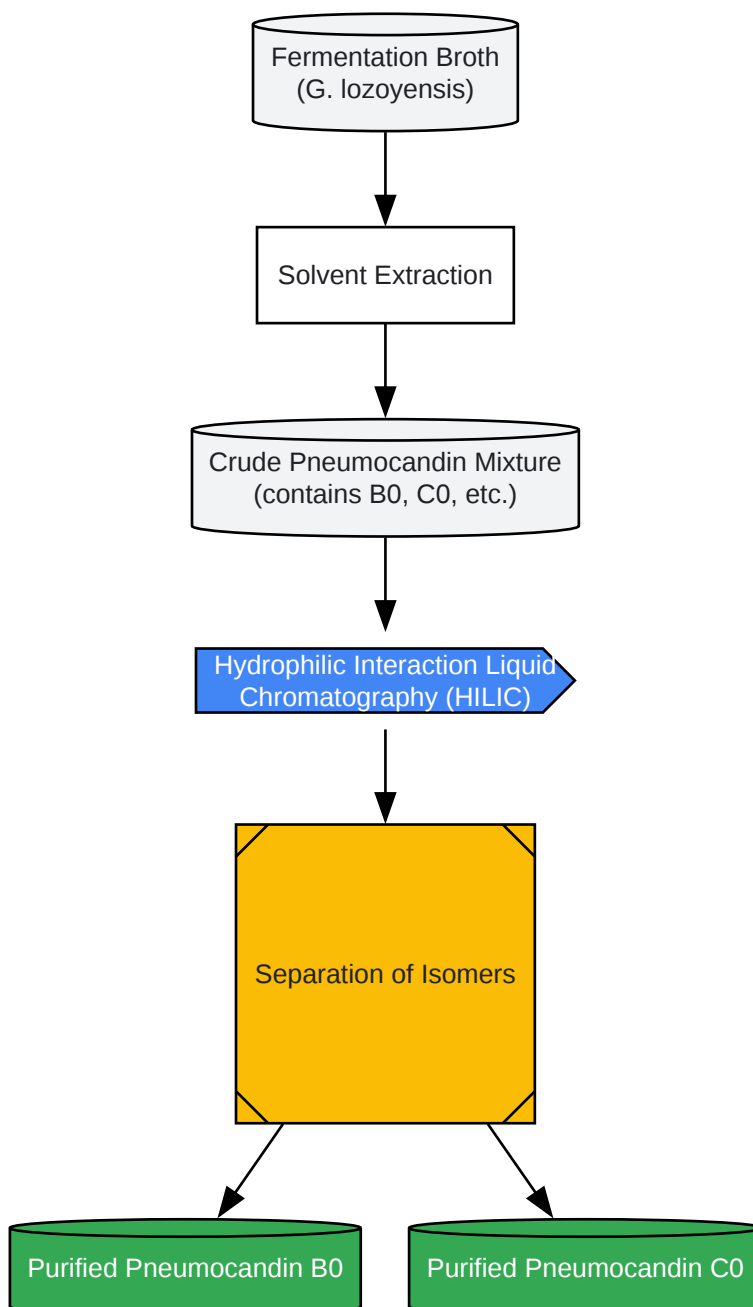
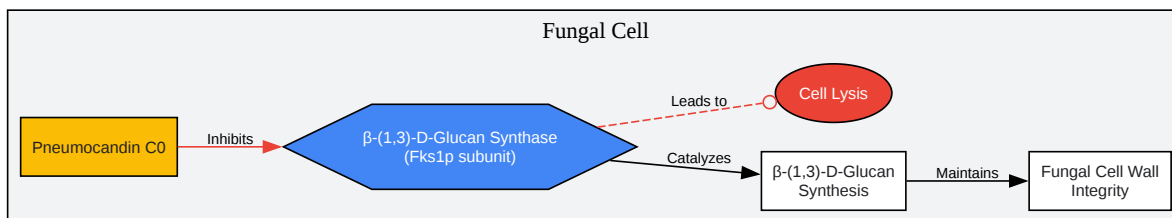
The physicochemical properties of **Pneumocandin C0** are very similar to those of Pneumocandin B0, contributing to the difficulty in their separation. Key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅₀ H ₈₀ N ₈ O ₁₇	[1]
Molecular Weight	1065.21 g/mol	[1]
CAS Number	144074-96-4	[1]
Appearance	White to off-white powder	
Solubility	Soluble in DMSO and ethanol	
Boiling Point	1442.9°C at 760 mmHg (Predicted)	[1]
Density	1.41 g/cm ³ (Predicted)	

Biological Activity and Mechanism of Action

Pneumocandin C0 exhibits potent antifungal activity, particularly against *Candida* species. Its mechanism of action is consistent with that of other echinocandins: the non-competitive inhibition of β -(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β -(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.

The reported half-maximal inhibitory concentration (IC₅₀) for **Pneumocandin C0** against β -(1,3)-D-glucan synthase is in the range of 0.07-0.5 μ g/mL.



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References

- 1. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pneumocandin C0: Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12098496#chemical-structure-and-properties-of-pneumocandin-c0>]

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